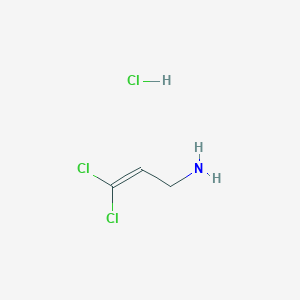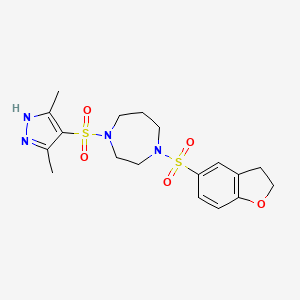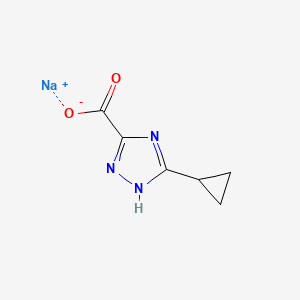
3,3-Dichloroprop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloroprop-2-en-1-amine hydrochloride is a research chemical . It has the molecular formula C3H6Cl3N and a molecular weight of 162.44 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H . This indicates that the molecule consists of a propene chain with two chlorine atoms attached to the third carbon atom and an amine group attached to the second carbon atom. An additional chloride ion is associated with the molecule, forming the hydrochloride salt.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 249-250 degrees Celsius .Aplicaciones Científicas De Investigación
Reactive Nitrogen and Phosphorus Removal
Poly(allyl amine hydrochloride) polymer hydrogels have been developed to efficiently remove nitrate, nitrite, and orthophosphate nutrient anions from aquaculture wastewater, showcasing an application in environmental cleanup and water treatment. These hydrogels, prepared by chemically crosslinking linear PAA·HCl chains with epichlorohydrin, demonstrate significant reduction in nutrient concentrations, making them suitable for discharging treated water into natural surfaces without harming the aquatic ecosystem (Kioussis, Wheaton, & Kofinas, 2000).
Polymer Synthesis
The compound has shown utility in the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers through a well-controlled ring-opening polymerisation of N-carboxyanhydrides, promoted by primary amine hydrochlorides. This technique yields copolymers with very narrow molecular weight distributions, highlighting its application in materials science for creating advanced polymeric materials with precise properties (Dimitrov & Schlaad, 2003).
Bioconjugation Studies
Investigations into the mechanism of amide formation by carbodiimide in aqueous media have utilized compounds related to 3,3-Dichloroprop-2-en-1-amine hydrochloride. These studies have helped to elucidate the chemical interactions between carboxylic acids and amines, contributing to our understanding of bioconjugation processes, which are critical for drug development and molecular biology (Nakajima & Ikada, 1995).
Organic Synthesis Applications
The compound has been used in various organic synthesis reactions, such as the DTBB-catalysed lithiation of 2,3-dichloropropene, leading to the synthesis of functionalized methylenic 1,4-diols and tetrahydrofurans. This showcases its role in constructing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Huerta, Gómez, Guijarro, & Yus, 1995).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dichloroprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRKAZGRXXRRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)
![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)
![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)

![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)



![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)
